![molecular formula C19H22N2O2 B352500 (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 799266-63-0](/img/structure/B352500.png)
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol: is a complex organic compound that features a benzimidazole core linked to a p-tolyloxybutyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the p-tolyloxybutyl group: This step involves the alkylation of the benzimidazole core with a p-tolyloxybutyl halide in the presence of a base such as potassium carbonate.
Introduction of the methanol moiety: The final step is the reduction of a suitable intermediate, such as a benzimidazole aldehyde, using a reducing agent like sodium borohydride to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The benzimidazole core can undergo hydrogenation in the presence of a palladium catalyst to yield a fully saturated derivative.
Substitution: The p-tolyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)carboxylic acid.
Reduction: Fully saturated benzimidazole derivative.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol can be used to study the interactions of benzimidazole derivatives with biological macromolecules.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The benzimidazole core is known to interact with various biological targets, making it a versatile scaffold for drug development.
Comparison with Similar Compounds
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)amine: Similar structure but with an amine group instead of a methanol moiety.
(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol moiety.
Uniqueness: The presence of the methanol moiety in (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol provides unique chemical reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-8-10-16(11-9-15)23-13-5-4-12-21-18-7-3-2-6-17(18)20-19(21)14-22/h2-3,6-11,22H,4-5,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMXQQZWIHDQES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

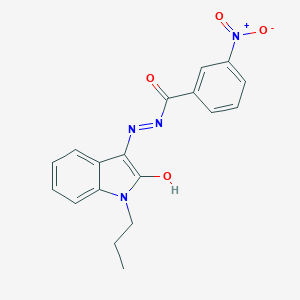
![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)
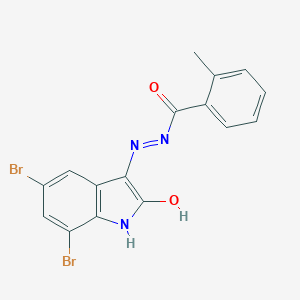
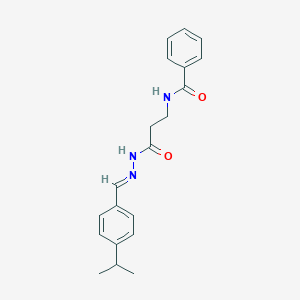
![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)
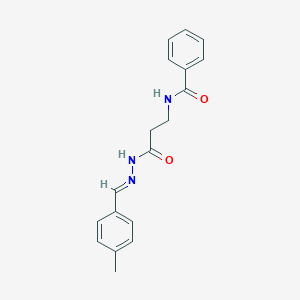
![1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B352450.png)
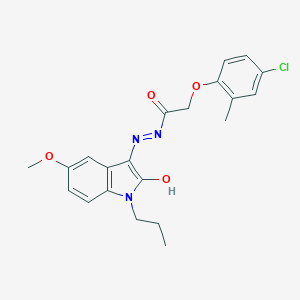
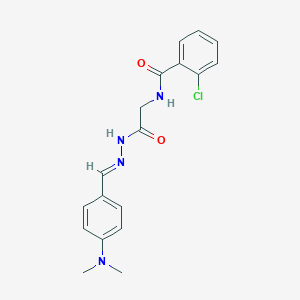
![N'-[5-methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]-3-phenylpropanehydrazide](/img/structure/B352457.png)
![{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352459.png)
![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide](/img/structure/B352461.png)
